molecular formula C21H16Cl2N2O3 B5123217 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone

1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone

Cat. No. B5123217
M. Wt: 415.3 g/mol
InChI Key: BNNIJSHFQITTHV-UHFFFAOYSA-N
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Description

1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone, also known as Ketamine, is a widely used anesthetic agent. It was first synthesized in the 1960s and has since been used for a variety of medical purposes. In recent years, Ketamine has been the focus of scientific research due to its potential therapeutic effects in treating depression and other mental health disorders.

Mechanism of Action

1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of mood and pain perception. This blockade leads to an increase in the release of glutamate, a neurotransmitter that is involved in the formation of new neural connections. This increase in glutamate release is thought to be responsible for 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone's rapid antidepressant effects.
Biochemical and Physiological Effects:
1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including glutamate, dopamine, and serotonin. Additionally, 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been found to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and maintenance of neurons. These effects are thought to contribute to 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone's therapeutic effects in treating depression and other mental health disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in lab experiments is its rapid onset of action and long-lasting effects. This allows researchers to study its effects over a longer period of time. Additionally, 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been found to have a wide therapeutic window, meaning that it can be administered at a range of doses without causing significant adverse effects. However, one limitation of using 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in lab experiments is its potential for abuse. Researchers must take precautions to ensure that the drug is used safely and responsibly.

Future Directions

There are several future directions for research on 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone. One area of interest is the development of new drugs that target the NMDA receptor, but with fewer adverse effects than 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone. Additionally, researchers are exploring the use of 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in combination with other medications, such as lithium and valproate, to enhance its therapeutic effects. Finally, there is growing interest in exploring the use of 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone in the treatment of other medical conditions, such as traumatic brain injury and stroke.

Synthesis Methods

1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone is synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzophenone with nitrobenzene to form 4-chloro-α-nitrostyrene. This intermediate is then reduced to 4-chloro-α-nitrophenethylamine, which is subsequently reacted with cyclopentanone to form 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone.

Scientific Research Applications

1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been studied extensively for its potential therapeutic effects in treating depression, anxiety, and other mental health disorders. It has been found to have a rapid onset of action and long-lasting effects, making it an attractive option for patients who have not responded to traditional antidepressant medications. Additionally, 1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone has been studied for its potential use in treating chronic pain, post-traumatic stress disorder, and substance abuse disorders.

properties

IUPAC Name

1,3-bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3/c22-16-5-1-14(2-6-16)20(13-21(26)15-3-7-17(23)8-4-15)24-18-9-11-19(12-10-18)25(27)28/h1-12,20,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNNIJSHFQITTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(4-chlorophenyl)-3-(4-nitroanilino)propan-1-one

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